(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate

Chiral building block asymmetric synthesis enantiomeric purity

(1S,5S)-Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS 1204820-71-2) is a chiral, conformationally restricted bicyclic amine derivative featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with a benzyl substituent on the nitrogen and an ethyl carboxylate at the bridgehead 1-position. This scaffold serves as a privileged structural motif in pharmaceutical research, forming the core of several FDA-approved drugs including the HCV NS3/4A protease inhibitors boceprevir and narlaprevir, the SARS-CoV-2 Mpro inhibitor nirmatrelvir, and the antibacterial trovafloxacin.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
Cat. No. B8195050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-,15-/m1/s1
InChIKeyUFLBURFPRRPJQT-UKRRQHHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,5S)-Ethyl 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate: A Chiral 3-Azabicyclo[3.1.0]hexane Building Block for Medicinal Chemistry Procurement


(1S,5S)-Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS 1204820-71-2) is a chiral, conformationally restricted bicyclic amine derivative featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with a benzyl substituent on the nitrogen and an ethyl carboxylate at the bridgehead 1-position . This scaffold serves as a privileged structural motif in pharmaceutical research, forming the core of several FDA-approved drugs including the HCV NS3/4A protease inhibitors boceprevir and narlaprevir, the SARS-CoV-2 Mpro inhibitor nirmatrelvir, and the antibacterial trovafloxacin . The compound exists as one of four possible stereoisomers, with the (1S,5S) configuration imparting specific three-dimensional geometry that influences downstream synthetic outcomes and potential biological interactions .

Why Racemic or Enantiomeric Substitution of (1S,5S)-Ethyl 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate Carries Procurement Risk


Substituting the (1S,5S) enantiomer with its (1R,5R) enantiomer (CAS 1204820-70-1), the racemic cis mixture (CAS 63618-07-5), or the regioisomeric 6-carboxylate (CAS 174456-76-9) is not scientifically interchangeable. The 3-azabicyclo[3.1.0]hexane system possesses two chiral centers at positions 1 and 5 with fixed cis geometry, yielding enantiomeric pairs that can exhibit divergent binding at chiral biological targets . In dopamine D3 receptor programs, enantiomeric pairs of 3-azabicyclo[3.1.0]hexane derivatives have demonstrated measurably different binding activities, confirming that stereochemical identity at positions 1 and 5 is a determinant of biological outcome . The ethyl carboxylate at the bridgehead 1-position (as in the target compound) versus the 6-position (regioisomer) confers different spatial orientation of the ester functionality, altering downstream reactivity in amidation, hydrolysis, and ester exchange transformations .

Quantitative Differentiation Evidence for (1S,5S)-Ethyl 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate Versus Closest Analogs


Stereochemical Identity: (1S,5S) vs. (1R,5R) Enantiomer – Defined Absolute Configuration for Asymmetric Synthesis

The (1S,5S) enantiomer (CAS 1204820-71-2) is the single, defined stereoisomer with both bridgehead and cyclopropane carbons in the S configuration. The (1R,5R) enantiomer (CAS 1204820-70-1) is its non-superimposable mirror image. In dopamine D3 receptor modulator programs, enantiomeric pairs of 1,5-disubstituted 3-azabicyclo[3.1.0]hexanes showed measurably different receptor binding activities, with individual enantiomers often differing by >2-fold in binding affinity . The (1S,5S) compound is commercially available at 98% enantiomeric purity (CAS 1204820-71-2) from specialist chiral building block suppliers, whereas the racemic cis mixture (CAS 63618-07-5) is more widely stocked at 95% purity but provides no stereochemical definition .

Chiral building block asymmetric synthesis enantiomeric purity

Bridgehead 1-Carboxylate vs. 6-Carboxylate Regioisomer: Differentiated Reactivity in Downstream Transformations

The target compound bears the ethyl carboxylate at the bridgehead 1-position of the 3-azabicyclo[3.1.0]hexane scaffold. The corresponding 6-carboxylate regioisomer (ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate, CAS 174456-76-9) places the ester at the cyclopropane ring carbon. In the synthesis of muscarinic receptor antagonists (U.S. Patent 7,592,359), the 1-carboxylate ethyl ester was reduced with LiAlH₄ to give 3-benzyl-1-hydroxymethyl-3-azabicyclo[3.1.0]hexane in a defined synthetic sequence, whereas the 6-carboxylate regioisomer would produce a different hydroxymethyl substitution pattern . The 1-carboxylate orientation places the ester directly on the quaternary bridgehead carbon, creating steric and electronic properties distinct from the secondary carbon at position 6 .

Regioisomer synthetic intermediate muscarinic receptor antagonist

Conformational Restriction: 3-Azabicyclo[3.1.0]hexane Scaffold vs. Proline – Backbone Dihedral Angle Constraint

The 3-azabicyclo[3.1.0]hexane scaffold imposes a rigid, flattened boat conformation with backbone dihedral angles φ ∼ −70° and ψ ∼ 131°, as established by NMR (NOE and coupling constant analysis) and molecular modeling of proline-templated amino acids (PTAAs) based on this bicyclic system . In contrast, unconstrained proline in peptides populates a broader range of conformations with φ ∼ −75° and ψ ∼ 145° for the PPII helix. The cyclopropane ring fusion in the 3-azabicyclo[3.1.0]hexane scaffold reduces conformational flexibility relative to proline, as evidenced by the restricted ψ angle (131° vs. 145°) and the locked χ1 (∼ −57°) and χ2 (∼ −158°) angles that are not restrained in proline . This conformational pre-organization has been exploited to achieve a reported 1000-fold increase in NS3 protease binding when the 3-azabicyclo[3.1.0]hexane moiety replaces proline in a pentapeptide scaffold .

Conformational restriction proline mimic PPII helix peptidomimetic

Physicochemical Properties: LogP and LogD Differentiation Between (1S,5S)-Ethyl Ester and Carboxylic Acid Analog

The (1S,5S)-ethyl ester (target compound) exhibits a predicted ACD/LogP of 2.15 and ACD/LogD of 0.20 at pH 5.5 and 1.89 at pH 7.4 . The corresponding carboxylic acid analog, (1S,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (prepared as described in EP 0413455A2), is the direct precursor to the ethyl ester and would exhibit substantially lower LogD due to the ionizable acid group . The ethyl ester has zero H-bond donors, 3 H-bond acceptors, and a topological polar surface area (TPSA) of 30 Ų, placing it within favorable drug-like property space (no Rule of 5 violations) .

Lipophilicity LogP LogD permeability

Scaffold Prevalence in Marketed Drugs: 3-Azabicyclo[3.1.0]hexane vs. Alternative Saturated N-Heterocycles

The 3-azabicyclo[3.1.0]hexane scaffold is embedded in multiple FDA-approved and clinical-stage drugs: boceprevir (HCV NS3 protease inhibitor; Ki = 14 nM), narlaprevir (HCV NS3 protease inhibitor; Ki = 6 nM, ~10-fold more potent than boceprevir in replicon EC₉₀ = 40 nM), and nirmatrelvir (SARS-CoV-2 Mpro inhibitor, component of Paxlovid) . In comparison, alternative saturated N-heterocycles such as piperidine (found in >70 FDA-approved drugs) and pyrrolidine lack the cyclopropane-imposed conformational restriction that reduces entropy loss upon target binding . The specific (1S,5S) configuration of the target compound provides a defined starting point for constructing analogs that probe this privileged chemical space with stereochemical precision .

Privileged scaffold drug discovery protease inhibitor bioisostere

Validated Application Scenarios for (1S,5S)-Ethyl 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate in Research and Industrial Workflows


Stereochemically Defined Intermediate for Muscarinic M3 Receptor Antagonist Synthesis

The (1S,5S)-ethyl ester serves as the direct precursor to (1α,5α)-3-benzyl-1-hydroxymethyl-3-azabicyclo[3.1.0]hexane via LiAlH₄ reduction, which is subsequently converted to the methanesulfonyl ester and coupled with substituted phenylacetic acids to generate muscarinic receptor antagonists as described in U.S. Patent 7,592,359 B2. The defined (1S,5S) stereochemistry ensures consistent stereochemical outcome in the final antagonist structures . This application is validated by the patent's explicit use of 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester as the starting material in Example 1, with full ¹H NMR and IR characterization of intermediates .

Chiral Scaffold for Structure-Activity Relationship (SAR) Exploration of Protease Inhibitors

The 3-azabicyclo[3.1.0]hexane scaffold's established presence in HCV NS3/4A protease inhibitors (boceprevir, narlaprevir) and the SARS-CoV-2 Mpro inhibitor nirmatrelvir validates its use as a privileged core for antiviral drug discovery . The (1S,5S)-configured ethyl ester provides a functionalizable handle (ester) and a deprotectable benzylamine, enabling parallel medicinal chemistry exploration of the P2/P3 regions of protease inhibitors. The scaffold's conformational rigidity (φ ∼ −70°, ψ ∼ 131°) pre-organizes the geometry for target engagement, reducing the entropic penalty of binding relative to flexible acyclic linkers .

Enantiopure Building Block for Asymmetric Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed as a proline replacement in DPP-IV inhibitors for type 2 diabetes, as described by Sattigeri et al. (Bioorg. Med. Chem. Lett. 2008, 18, 4087–4091) . The (1S,5S)-ethyl ester, after appropriate N-deprotection (benzyl removal) and functionalization, can serve as the P2 region conformational constraint element. The defined (1S,5S) stereochemistry ensures that the carboxylate-derived pharmacophore adopts the correct spatial orientation for DPP-IV active site engagement.

Reference Standard for Chiral Chromatographic Method Development

The (1S,5S) enantiomer (CAS 1204820-71-2) at 98% purity, alongside its (1R,5R) enantiomer (CAS 1204820-70-1) and racemic mixture (CAS 63618-07-5), provides a complete stereochemical reference set for developing and validating chiral HPLC or SFC methods. This is critical for analytical quality control in both academic synthesis laboratories and pharmaceutical process chemistry settings where enantiomeric excess determination of 3-azabicyclo[3.1.0]hexane intermediates is required .

Quote Request

Request a Quote for (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.